molecular formula C11H11F2NO B13458100 rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine

rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine

Cat. No.: B13458100
M. Wt: 211.21 g/mol
InChI Key: HUKVJLBGICNEBL-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine: is a synthetic organic compound characterized by the presence of a benzoyl group attached to a difluoropyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs.

Scientific Research Applications

rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It may be utilized in studies involving enzyme interactions, receptor binding, and other biochemical processes.

    Industry: The compound can be employed in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

  • rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
  • rac-(3R,4R)-4-([1,1′-Biphenyl]-4-yl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
  • rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride

Comparison: rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine is unique due to the presence of both benzoyl and difluoropyrrolidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

[(3R,4R)-3,4-difluoropyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C11H11F2NO/c12-9-6-14(7-10(9)13)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m1/s1

InChI Key

HUKVJLBGICNEBL-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2)F)F

Canonical SMILES

C1C(C(CN1C(=O)C2=CC=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.